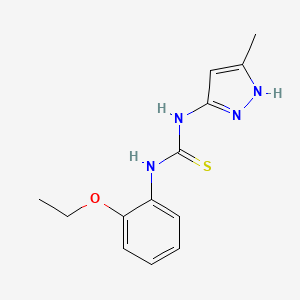
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in several scientific studies.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential as a diagnostic agent for certain cancers.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and its pharmacological properties can be easily evaluated using various assays. However, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea research. One area of interest is the development of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea and its potential toxicity in vivo.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl chloride in the presence of potassium carbonate and thiourea. Another method involves the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl isothiocyanate in the presence of triethylamine. These methods have been optimized to achieve high yields of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea with minimal impurities.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-18-11-7-5-4-6-10(11)14-13(19)15-12-8-9(2)16-17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPWJLLSRSMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)


![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)



![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)